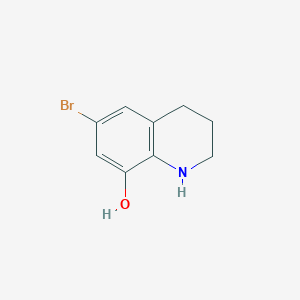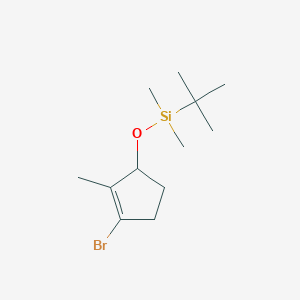
(3-Bromo-2-methylcyclopent-2-enyloxy)(t-butyldimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-BROMO-2-METHYLCYCLOPENT-2-EN-1-YL)OXY)(TERT-BUTYL)DIMETHYLSILANE: is a chemical compound with the molecular formula C12H23BrOSi and a molecular weight of 291.3 g/mol . This compound is notable for its unique structure, which includes a brominated cyclopentene ring and a tert-butyl dimethylsilyl ether group. It is used in various chemical syntheses and research applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3-BROMO-2-METHYLCYCLOPENT-2-EN-1-YL)OXY)(TERT-BUTYL)DIMETHYLSILANE typically involves the reaction of 3-bromo-2-methylcyclopent-2-en-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the cyclopentene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromine atom or other functional groups can lead to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: such as or for substitution reactions.
Oxidizing agents: like or for oxidation reactions.
Reducing agents: such as or for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted cyclopentene derivative.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for constructing various chemical frameworks.
Biology and Medicine: In biological research, it can be used to modify biomolecules or to study the effects of specific functional groups on biological activity.
Industry: In industrial applications, it may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which ((3-BROMO-2-METHYLCYCLOPENT-2-EN-1-YL)OXY)(TERT-BUTYL)DIMETHYLSILANE exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attach to the cyclopentene ring. The tert-butyl dimethylsilyl group can protect hydroxyl groups during reactions, preventing unwanted side reactions.
Comparación Con Compuestos Similares
- ((3-BROMO-2-CYCLOPENTEN-1-YL)OXY)(TERT-BUTYL)DIPHENYLSILANE
- (1S,4S)-3-BROMO-4-METHOXY-4-VINYL-2-CYCLOPENTEN-1-YL]OXY} (TERT-BUTYL)DIMETHYLSILANE
Uniqueness: The uniqueness of ((3-BROMO-2-METHYLCYCLOPENT-2-EN-1-YL)OXY)(TERT-BUTYL)DIMETHYLSILANE lies in its specific combination of a brominated cyclopentene ring and a tert-butyl dimethylsilyl ether group. This combination provides distinct reactivity and stability, making it useful for various synthetic applications.
Propiedades
Fórmula molecular |
C12H23BrOSi |
|---|---|
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
(3-bromo-2-methylcyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H23BrOSi/c1-9-10(13)7-8-11(9)14-15(5,6)12(2,3)4/h11H,7-8H2,1-6H3 |
Clave InChI |
KOLTXIDQOVSSNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC1O[Si](C)(C)C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


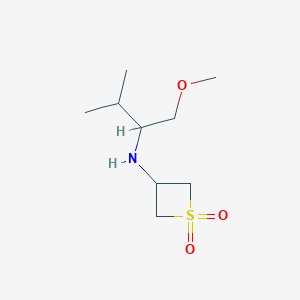
![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)
![Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13029596.png)
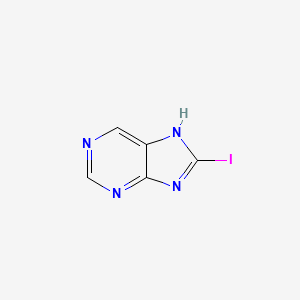
![8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)
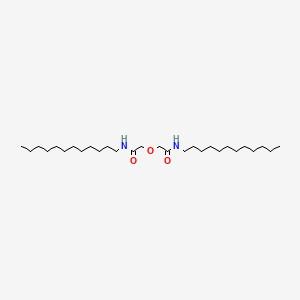
![(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13029621.png)

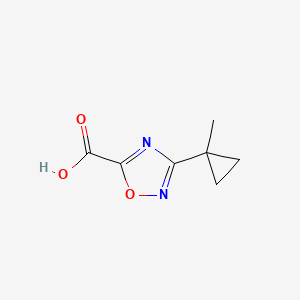
![Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+)](/img/structure/B13029636.png)
![(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol](/img/structure/B13029642.png)
![5-Chloro-2-iodobenzo[d]thiazole](/img/structure/B13029644.png)
![2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13029645.png)
